![molecular formula C10H16ClNS B1489904 Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride CAS No. 1864060-22-9](/img/structure/B1489904.png)
Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride
Overview
Description
Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride, also known as MB-1, is a chemical compound that has gained substantial interest in various fields of research and industry. It is a compound with a molecular weight of 176.26 .
Molecular Structure Analysis
The InChI code for a similar compound, cyclobutyl (3-methylpyridin-2-yl)methanamine, is1S/C11H16N2/c1-8-4-3-7-13-11 (8)10 (12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3
. This provides a detailed description of the molecular structure. Physical And Chemical Properties Analysis
The physical form of a similar compound, cyclobutyl (3-methylpyridin-2-yl)methanamine, is liquid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Synthesis of Sibutramine and Its Metabolites : A study described the synthesis routes for sibutramine, a compound containing a cyclobutylalkylamine structure, similar to the query compound, and its human metabolites. Key synthetic steps included Grignard-reduction reactions, showcasing methodologies that could be relevant for synthesizing and studying cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride derivatives (J. Jeffery et al., 1996).
Antimicrobial Activity of Benzofuran Derivatives : Another study focused on the synthesis and antimicrobial activity of benzofuran derivatives with cyclobutyl components. It highlights the potential of cyclobutyl-containing compounds in developing antimicrobial agents (M. Koca et al., 2005).
Pharmacological Potential
- Anticonvulsant Agents : Research on heterocyclic Schiff bases as potential anticonvulsant agents demonstrated the utility of cyclobutyl and similar structures in drug development. This work emphasizes the synthesis and pharmacological evaluation of novel compounds for seizure protection (S. Pandey & R. Srivastava, 2011).
Chemical and Structural Analysis
- Novel 1,3-Dithiolane Compound : A novel compound with a 1,3-dithiolane structure, synthesized through a condensation reaction, was analyzed for its structure using NMR and X-ray diffraction. This study illustrates the procedures for characterizing and synthesizing novel compounds with unique structures, which could be applicable to cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride (Zhai Zhi-we, 2014).
Application in Organic Electronics
- Homoleptic Cyclometalated Iridium Complexes : A study on cyclometalated iridium(III) complexes for application in organic light-emitting diodes (OLEDs) could hint at the potential use of cyclobutyl containing compounds in electronic devices. This research focuses on phosphorescence studies and their application to OLEDs, demonstrating how structural components similar to cyclobutyl can influence electronic properties and applications (A. Tsuboyama et al., 2003).
properties
IUPAC Name |
cyclobutyl-(3-methylthiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-7-5-6-12-10(7)9(11)8-3-2-4-8;/h5-6,8-9H,2-4,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYOJSXZBVLKNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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